2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine

Overview

Description

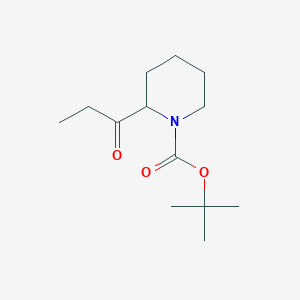

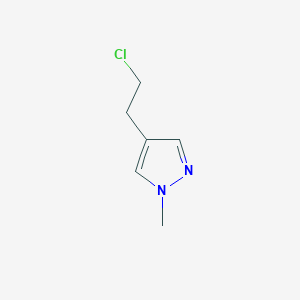

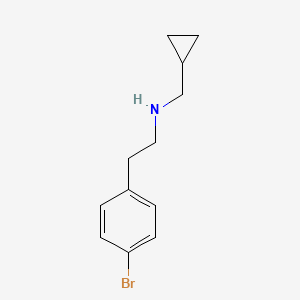

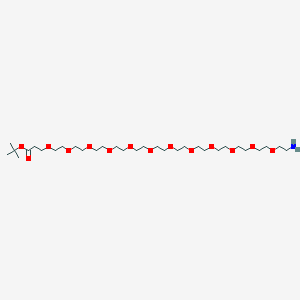

“2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is a chemical compound with the molecular formula C10H12BrN . It is also known as 2-(4-bromophenyl)cyclopropylmethanamine hydrochloride . The compound has a molecular weight of 226.12 g/mol .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” has been reported in the literature. For instance, 4-Bromophenethylamine was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . Additionally, dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh 2 (R-BTPCP) 4) is an effective chiral catalyst for enantioselective reactions of aryl- and styryldiazoacetates .

Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is 1S/C10H12BrN/c11-9-3-1-7(2-4-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is a powder at room temperature . It has a molecular weight of 226.11 g/mol . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

Metabolism Studies

One area of research involving compounds similar to 2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine is the study of their metabolism. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been extensively studied, leading to the identification of various metabolites. This research highlights the pathways through which such compounds are metabolized in living organisms (Kanamori et al., 2002).

Synthesis of Derivatives

Another research focus is the synthesis of derivatives of similar compounds. For example, 2-(Phenylthio)ethanamine, an intermediate of a Bcl-2 inhibitor, has been synthesized from 2-phenylthio ethyl bromide, demonstrating the potential for creating medically significant derivatives (Zhou Youjun, 2010).

Pharmacological Studies

Pharmacological research on compounds like 2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine also includes examining their effects and interactions. For instance, a study on 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) analyzed a case of severe intoxication and developed a method for its detection and quantification in biological samples (Poklis et al., 2014).

Cytochrome P450 Enzyme Involvement

Research has also been conducted on the role of cytochrome P450 enzymes in the metabolism of similar compounds, such as NBOMe compounds, which are potent serotonin 5-HT2A receptor agonists. This study provides insight into the enzymes involved in the metabolism of these compounds and their potential interactions with other substances (Nielsen et al., 2017).

Safety And Hazards

properties

IUPAC Name |

2-(4-bromophenyl)-N-(cyclopropylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

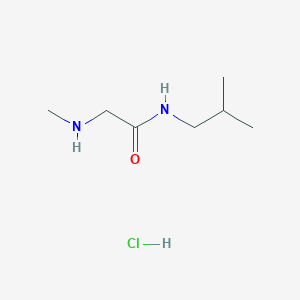

InChI=1S/C12H16BrN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMTZWVKFUHTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

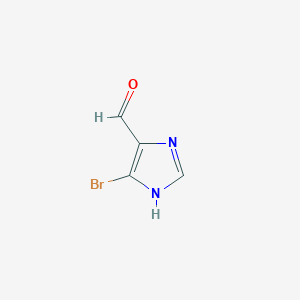

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)

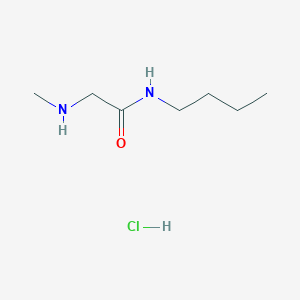

![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)